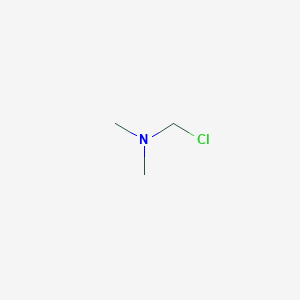
Cycloheptadecanone
Overview
Description
Cycloheptadecanone (chemical formula: C₁₇H₃₂O) is a ketone compound with a seven-membered carbon ring . It is also known by the name dihydrocivetone . The molecular weight of cycloheptadecanone is approximately 252.44 g/mol .
Synthesis Analysis
The synthesis of cycloheptadecanone involves various methods, including oxidation of the corresponding alcohol or ring-closing reactions . Researchers have explored both chemical and enzymatic routes to obtain this compound. Further studies are needed to optimize and improve the synthetic pathways .
Molecular Structure Analysis
Cycloheptadecanone’s structure consists of a cyclic carbon backbone with a carbonyl group (C=O) . The seven-membered ring imparts unique properties to this compound. Its 2D and 3D structures can be visualized using computational tools .
Physical And Chemical Properties Analysis
Scientific Research Applications
Electrochemical Synthesis
Cycloheptadecanone, along with other macrocyclic alkanones, can be synthesized via an electrochemical approach. This process involves Kolbe symmetrical/unsymmetrical dimerization followed by cyclization, yielding products like cycloheptadecanone with good efficiency. This method is significant for optimizing parameters like current density and electrode material, providing a valuable approach in organic synthesis (Singh, Singhal, Agrawal, & Yadav, 2002).
Fragrance Material Review
Although cyclohexadecanone is more directly studied, its relevance to cycloheptadecanone in the context of fragrance materials is notable. Cyclohexadecanone, a structurally similar compound, has undergone comprehensive toxicologic and dermatologic reviews due to its use as a fragrance ingredient. This research is indicative of the broader family of macrocyclic ketones, which includes cycloheptadecanone, in the fragrance industry (Mcginty, Letizia, & Api, 2011).
Chemical Synthesis and Applications
The transformation of cyclohexadecanone into cyclopentadecanone, through a Favorskii rearrangement and further reactions, highlights a methodology that could potentially be applied to cycloheptadecanone. These transformations and rearrangements are crucial for producing various macrocyclic ketones, which have diverse applications in synthetic chemistry and perfumery (Chapuis, Robvieux, Cantatore, Saint‐Léger, & Maggi, 2012).
Hazard Analysis and Safety
Studies on cyclohexanone, a related compound, can provide insights into the safety and handling of cycloheptadecanone. Cyclohexanone has been evaluated for its thermal hazard characteristics, which is crucial for ensuring safe handling and storage in industrial applications. Such analyses could be relevant for understanding the safety profiles of similar compounds like cycloheptadecanone (Zang, Qian, Huang, & Shu, 2013).
Pharmaceutical and Biological Applications
Cycloheptadecanone's potential relevance in pharmaceutical and biological contexts can be inferred from studies on similar macrocyclic compounds. For instance, cyclodextrins, which share structural similarities with cycloheptadecanone, have been widely used in pharmaceutical applications to enhance drug solubility and bioavailability. This suggests that cycloheptadecanone might have similar applications in drug delivery or formulation (Jansook, Ogawa, & Loftsson, 2018).
properties
IUPAC Name |
cycloheptadecanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQDZEMXPBDNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCCC(=O)CCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190087 | |
| Record name | Cycloheptadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptadecanone | |
CAS RN |
3661-77-6 | |
| Record name | Cycloheptadecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3661-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloheptadecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003661776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloheptadecanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















